N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
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Overview
Description
N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is a modified nucleoside, which plays a crucial role in various biochemical processes, including DNA synthesis and repair .
Preparation Methods
The synthesis of N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine involves several steps. The reaction conditions typically involve the use of protecting groups, such as dimethoxytrityl (DMT), and reagents like benzoyl chloride and methoxyethyl chloride . Industrial production methods may involve automated solid-phase synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Common substitution reactions involve the replacement of the benzoyl or methoxyethyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is studied for its role in DNA synthesis and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis in cancer cells . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair . This disruption of DNA synthesis leads to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine is unique compared to other nucleoside analogs due to its specific modifications at the N4 and 2’-O positions. Similar compounds include:
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Used in antiviral and anticancer studies.
N4-Benzoyl-5-methyl-2’-O-methylcytidine: Another modified nucleoside with similar applications.
These compounds share structural similarities but differ in their specific modifications, which can influence their biological activity and therapeutic potential.
Properties
Molecular Formula |
C19H23N3O7 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C19H23N3O7/c1-27-9-10-28-16-15(24)13(11-23)29-18(16)22-8-7-14(21-19(22)26)20-17(25)12-5-3-2-4-6-12/h2-8,13,15-16,18,23-24H,9-11H2,1H3,(H,20,21,25,26)/t13-,15-,16-,18-/m1/s1 |
InChI Key |
VDTLYOJAWYZWEE-GFOCRRMGSA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O |
Origin of Product |
United States |
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